

# A Comparative Guide to Sputtered vs. Solution-Processed CIGS Solar Cells

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## Compound of Interest

Compound Name: *Copper;indium*

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In the landscape of thin-film photovoltaic technologies, Copper Indium Gallium Selenide (CIGS) stands out as a high-performance semiconductor material. The fabrication of the CIGS absorber layer is a critical step that significantly influences the final solar cell's efficiency and cost. Two of the most prominent manufacturing routes are high-vacuum sputtering and non-vacuum solution processing. This guide provides an objective comparison of these two methods, supported by experimental data, to aid researchers in selecting the appropriate technique for their specific applications.

## Performance Comparison

Sputtering-based methods have historically dominated the field in terms of sheer performance, consistently yielding higher power conversion efficiencies (PCE).[1] This is largely attributed to the precise control over film stoichiometry and the formation of dense, high-quality crystalline layers.[2] Solution-based processes, while offering the potential for lower-cost and large-scale roll-to-roll manufacturing, generally exhibit lower efficiencies due to challenges in achieving optimal film morphology and minimizing defects.[1][2] However, significant progress in solution-

based techniques has narrowed this performance gap, with some studies reporting efficiencies exceeding 17%.<sup>[2]</sup>

Below is a summary of the key performance parameters for CIGS solar cells fabricated by both sputtering and solution-processing.

Performance Metric	Sputtered CIGS	Solution-Processed CIGS
Power Conversion Efficiency (PCE)	>20% <sup>[3]</sup>	6.3% - 17.3% <sup>[2][4]</sup>
Open-Circuit Voltage (Voc)	~0.514 V <sup>[5]</sup>	N/A
Short-Circuit Current Density (Jsc)	~30.83 mA/cm <sup>2</sup> <sup>[5]</sup>	N/A
Fill Factor (FF)	~47.65% <sup>[5]</sup>	N/A

## Material and Structural Properties

The fabrication method has a profound impact on the material and structural properties of the CIGS thin film, which in turn dictates the solar cell's performance. Sputtering typically produces dense, polycrystalline films with good adhesion to the substrate.<sup>[2]</sup> The grain size and crystal orientation can be controlled by optimizing sputtering parameters and post-deposition treatments.<sup>[6]</sup>

Solution-processed CIGS films, on the other hand, often have a more granular morphology, with the final film quality being highly dependent on the ink formulation, deposition technique, and the subsequent annealing and selenization steps.<sup>[7][8]</sup> Achieving large, densely packed grains, which is crucial for efficient charge transport, remains a key challenge for solution-based methods.

Property	Sputtered CIGS	Solution-Processed CIGS
Film Morphology	Dense, polycrystalline films with good adhesion.[2]	Often granular; morphology is highly dependent on ink and post-processing.[7][8]
Crystal Structure	Typically chalcopyrite with a (112) preferential orientation.[9]	Tetragonal chalcopyrite structure.[7]
Grain Size	Controllable, with larger grains achievable through process optimization.[6]	Generally smaller grain sizes compared to sputtered films.
Defect Density	Generally lower due to the clean vacuum environment.	Can be higher due to residual solvents, impurities, and grain boundaries.[2]
Composition Control	High degree of control over stoichiometry.[2]	More challenging to achieve uniform elemental distribution.[2]

## Experimental Protocols

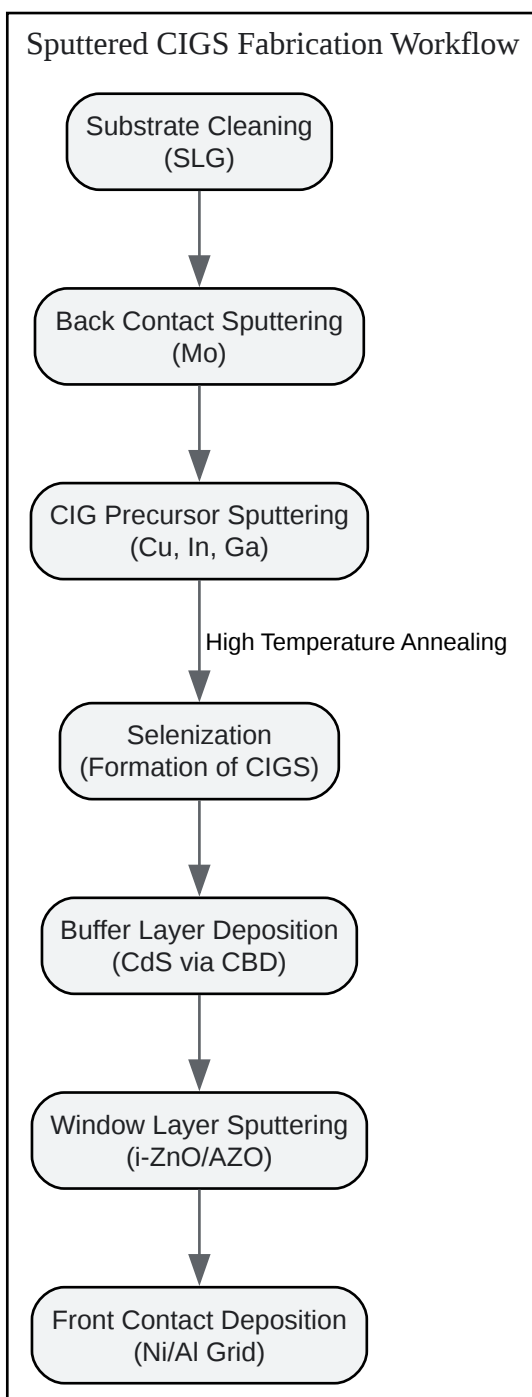
### Sputtered CIGS Fabrication

The sputtering process for CIGS solar cells typically involves the sequential deposition of various layers in a high-vacuum environment. A common approach is the sputtering of metallic precursors followed by a selenization step.

Protocol:

- **Substrate Preparation:** Soda-lime glass (SLG) substrates (e.g., 1.5 cm x 2.5 cm) are cleaned sequentially in acetone, distilled water, and ethanol for 10 minutes each, followed by drying with nitrogen gas.[10]
- **Back Contact Deposition:** A Molybdenum (Mo) back contact with a thickness of approximately 0.7  $\mu\text{m}$  is deposited onto the SLG substrate via DC magnetron sputtering.[5]

- CIGS Precursor Sputtering: Copper, Indium, and Gallium are sputtered onto the Mo-coated substrate. This can be done from individual metallic targets or a single quaternary CIGS target.[10] The sputtering chamber is evacuated to a background pressure of around  $1.0 \times 10^{-2}$  Pa.[10] The sputtering power and argon pressure are optimized to achieve the desired stoichiometry.[9]
- Selenization: The sputtered metallic precursor film is annealed in a selenium-containing atmosphere (e.g., selenium vapor or H<sub>2</sub>Se gas) at elevated temperatures (typically 500-600 °C) to form the CIGS absorber layer.[2]
- Buffer Layer Deposition: A thin buffer layer, commonly Cadmium Sulfide (CdS) with a thickness of about 50 nm, is deposited via chemical bath deposition (CBD).[2]
- Window Layer Deposition: An intrinsic Zinc Oxide (i-ZnO) layer followed by a transparent conducting oxide layer (e.g., Aluminum-doped ZnO, AZO) are deposited by RF magnetron sputtering.[10]
- Front Contact Deposition: A metal grid (e.g., Ni/Al) is deposited on top of the window layer to complete the solar cell structure.



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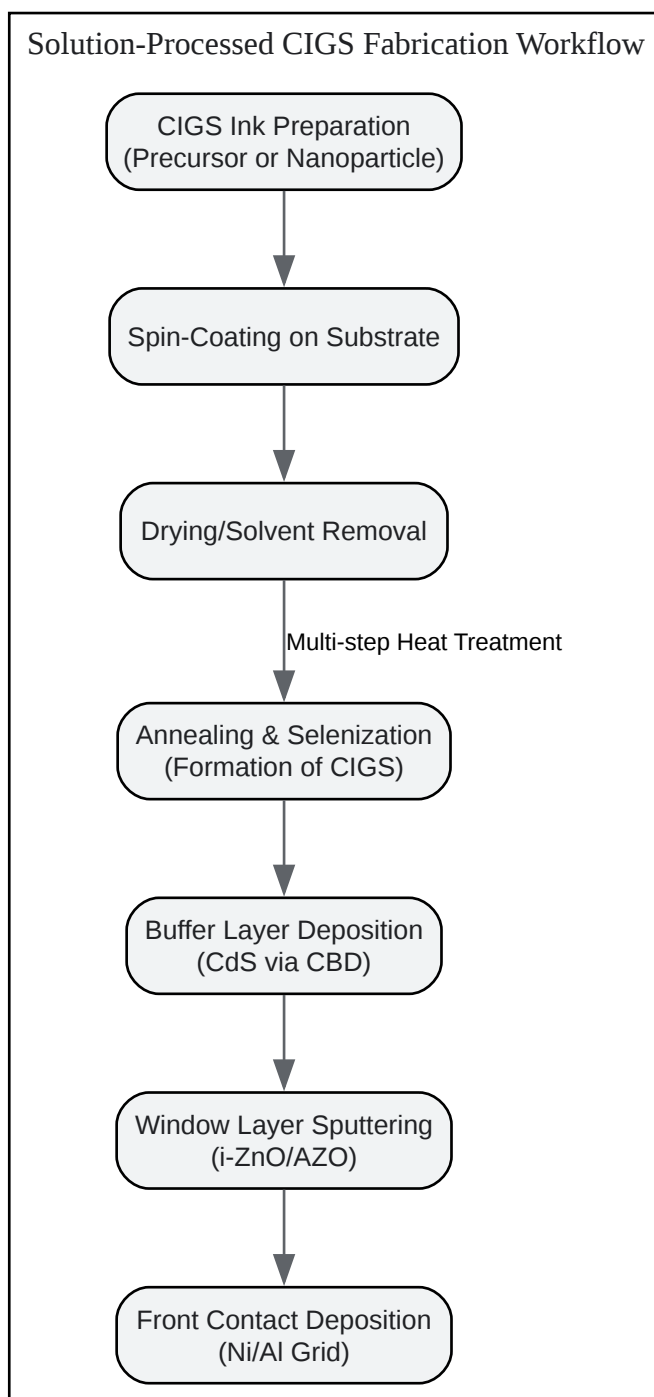
Sputtered CIGS Fabrication Workflow

## Solution-Processed CIGS Fabrication

Solution-based fabrication of CIGS solar cells avoids high-vacuum equipment and often utilizes spin-coating of a precursor or nanoparticle-based ink.

Protocol:

- CIGS Ink Synthesis:
  - Precursor Ink: Dissolve metal salts (e.g., copper nitrate, indium nitrate, gallium nitrate) in a suitable solvent like ethanol.[4][8]
  - Nanoparticle Ink: Synthesize CIGS nanoparticles via methods like hot injection and disperse them in a solvent mixture (e.g., 2-propanol and 2-methoxyethanol) to form a stable ink.[3][7]
- Substrate Preparation: Clean Mo-coated SLG substrates as described for the sputtering method.
- CIGS Absorber Layer Deposition:
  - Apply the CIGS ink onto the Mo-coated substrate using spin-coating.[3][4]
  - The spinning speed and duration are optimized to achieve the desired film thickness (typically around 1.3  $\mu\text{m}$ ).[4]
  - The coated film is then dried on a hotplate.[4]
- Annealing and Selenization: The dried film is subjected to a multi-step heat treatment. This typically involves an initial oxidation step in air, followed by sulfurization and/or selenization at high temperatures (e.g., 420-500 °C) in a controlled atmosphere (e.g., H<sub>2</sub>S or Se vapor). [4]
- Device Completion: The subsequent steps of depositing the buffer layer, window layer, and front contact are similar to those for sputtered devices.

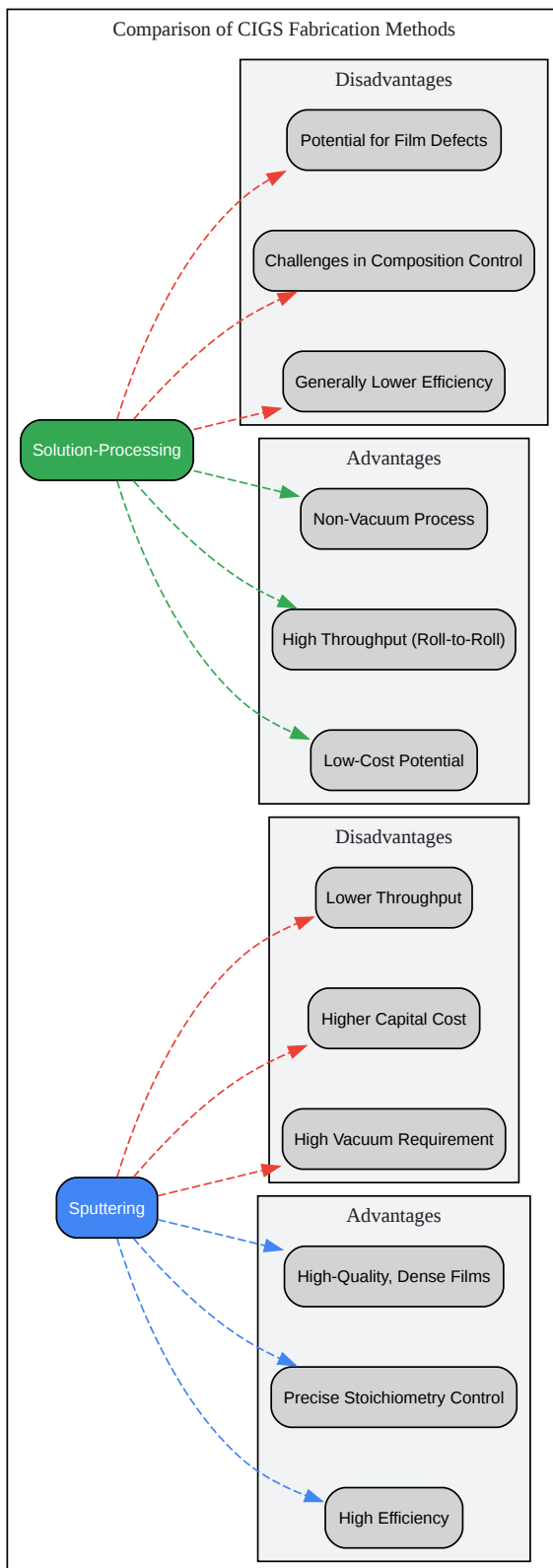


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Solution-Processed CIGS Fabrication Workflow

## Comparative Analysis: Sputtering vs. Solution-Processing

The choice between sputtering and solution-processing for CIGS fabrication involves a trade-off between performance, cost, and scalability.



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